molecular formula C8H13N B086078 2,3,4,5-Tetramethyl-1H-pyrrole CAS No. 1003-90-3

2,3,4,5-Tetramethyl-1H-pyrrole

Cat. No. B086078
CAS RN: 1003-90-3
M. Wt: 123.2 g/mol
InChI Key: BDXJANJAHYKTMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,3,4,5-Tetramethyl-1H-pyrrole and related derivatives has been a subject of research aiming to develop efficient and novel synthetic routes. For instance, tetraaryl-, pentaaryl-, and hexaaryl-1,4-dihydropyrrolo[3,2-b]pyrroles have been synthesized through a novel one-pot reaction among aromatic aldehydes, aromatic amines, and butane-2,3-dione, showcasing the versatility of pyrrole synthesis techniques (Krzeszewski et al., 2014). Additionally, the dual-state luminescent mechanism of 2,3,4,5-tetraphenyl-1H-pyrrole highlights the synthetic approach and the functional properties that can be achieved through specific substitutions on the pyrrole nucleus (Lei et al., 2018).

Molecular Structure Analysis

The molecular structure of 2,3,4,5-Tetramethyl-1H-pyrrole is characterized by the presence of four methyl groups attached to the pyrrole ring, which influence its electronic structure and reactivity. The structural analysis of related compounds, such as 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione derivatives, provides insights into the impact of substitution patterns on the electronic properties and the overall stability of the molecule (Welterlich et al., 2012).

Chemical Reactions and Properties

2,3,4,5-Tetramethyl-1H-pyrrole undergoes a variety of chemical reactions, leveraging its reactive pyrrole ring. These reactions enable the synthesis of complex derivatives and polymers with unique properties. For example, the synthesis and characteristic properties of polymers containing tetraarylpyrrolo[3,4-c]pyrrole-1,4-dione derivatives highlight the reactivity of pyrrole derivatives in polymer chemistry, leading to materials with strong fluorescence and distinct optical properties (Zhang & Tieke, 2008).

Scientific Research Applications

Drug Discovery

Pyrrole is a versatile heterocyclic moiety exhibiting a wide range of pharmacological actions with high therapeutic value . The importance of pyrrole in the pharmaceutical field lies in its versatility, selectivity, and biocompatibility, making it a valuable tool for drug design and development .

Catalysis

Anti-Cancer Agents

2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives, which are structurally similar to 2,3,4,5-Tetramethyl-1H-pyrrole, have been studied for their anti-tumor activity . These compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells .

Antihyperglycemic Agents

2-methyl-3,4,5-triphenyl pyrrole derivatives have been synthesized as antihyperglycemic agents . The synthesis process involves refluxing a mixture of benzoin, benzyl methyl ketone, and ammonium acetate in acetic acid .

Luminescent Materials

2,3,4,5-Tetraphenyl-1H-pyrrole has been studied for its luminescent properties . The phenyl groups at the 3,4-positions with a twisted conformation prevent their molecules from close packing and are helpful for aggregated emission . A delicate balance between the twisting conformation and rigid conjugation takes advantage of both ACQ and AIE luminogens .

Synthesis of Nitroxide

2,2,5,5-Tetramethyl-3-pyrrolidinecarboxamide may be used in the synthesis of its nitroxide, 3-carbamoyl-2,2,5,5-tetramethyl-1-pyrrolidinyloxy free radical .

Key Medicinal Hetero-aromatics

Pyrrole is a resourceful small molecule in key medicinal hetero-aromatics . It is widely known as a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

Synthesis of Pyrrolopyrazine Derivatives

Pyrrolopyrazine derivatives, which contain a pyrrole ring, have been synthesized using various methods . These compounds have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Synthesis of Nitroxide

2,2,5,5-Tetramethyl-3-pyrrolidinecarboxamide, a compound structurally similar to 2,3,4,5-Tetramethyl-1H-pyrrole, may be used in the synthesis of its nitroxide, 3-carbamoyl-2,2,5,5-tetramethyl-1-pyrrolidinyloxy free radical .

Safety And Hazards

When handling “2,3,4,5-Tetramethyl-1H-pyrrole”, it’s advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The future directions of “2,3,4,5-Tetramethyl-1H-pyrrole” research could involve further exploration of its luminescent mechanism and potential practical applications . The strategy can tune the AIE, ACQ, or solution and solid dual-state emission properties of pyrrole-based molecules by simply altering the position of phenyl groups .

properties

IUPAC Name

2,3,4,5-tetramethyl-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-5-6(2)8(4)9-7(5)3/h9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXJANJAHYKTMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40143122
Record name 2,3,4,5-Tetramethyl-1H-pyrrole
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Molecular Weight

123.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetramethyl-1H-pyrrole

CAS RN

1003-90-3
Record name 2,3,4,5-Tetramethylpyrrole
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Record name 2,3,4,5-Tetramethylpyrrole
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Record name 2,3,4,5-Tetramethyl-1H-pyrrole
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Record name 2,3,4,5-tetramethyl-1H-pyrrole
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Record name 2,3,4,5-TETRAMETHYLPYRROLE
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Synthesis routes and methods I

Procedure details

2,4-Dimethyl-3,5-dicarbethoxy-pyrrole (2.4 g), acetic acid (35 ml), aq. hydriodic acid (35 ml) and paraformaldehyde (1.2 g) were heated at 100° C. for 4 hours under a stream of nitrogen. The crude product was obtained as in Example 5 then distilled (15 mm, 65° C.) to yield 0.44 g (36%), m.p. 107°-109°.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

As in Example 58, using 2,3-dimethyl-pyrrole (2 g), acetic acid (50 ml), hydriodic acid (50 ml), hypophosphorous acid (5 ml) and paraformaldehyde (1.2 g). Yield 51%, m.p. 105°-107°. Anal. Found: C, 77.81; H, 10.32; N, 11.45.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
1.2 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

2,4-Dimethyl-5-carbethoxy-pyrrole (1.64 g), acetic acid (25 ml), aqueous hydriodic acid (25 ml) and paraformaldehyde (0.589g), were heated at 95°-100° C. for three hours under nitrogen with stirring. The work up was the same as that of 2,3,4-trimethyl-5-carbethoxy-pyrrole in Example 4 except the 2 × 75 ml of ether was used and care was taken to avoid exposure of the product to air. It was purified by distillation (10 mm, 60° C.) to give 0.628 g (52%), m.p. 106°-108° C. (lit4 m.p. 111°-112° C.).
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0.589 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

2,4,5-Trimethyl-3-carbethoxy-pyrrole was reductively alkylated using paraformaldehyde to yield tetramethyl pyrrole. ##STR82##
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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Synthesis routes and methods V

Procedure details

A solution of 2,3-dimethyl-5-carbethoxy-pyrrole (0.82 g) in acetic acid (10 ml), hydriodic acid (10 ml), hypophosphorous acid (2 ml) and paraformaldehyde (0.6 g) was stirred and heated at 100° under nitrogen for 3 hr. then poured into water. The mixture was made alkaline with ammonia and extracted with ether. The ether was evaporated and the residue distilled (65°, 15 mm) to give the product (53%) m.p. 105°-107°.
Quantity
0.82 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
22
Citations
W Fan, W Chu, H Tian, Z Zhang, Y Feng… - Journal of …, 2022 - Wiley Online Library
In order to develop the high‐temperature‐released pyrrole aroma, two novel flavors precursors of methyl 2‐methyl‐5‐(((2‐methylbutanoyl)oxy)methyl)‐1‐propyl‐1H‐pyrrole‐3‐…
Number of citations: 5 onlinelibrary.wiley.com
P Li, H Tian, L Han, H Li, Y Ji, J Yang… - Flavour and …, 2023 - Wiley Online Library
Due to the disadvantages of low fragrance threshold and high volatility of pyrrole monomer under high‐temperature process in tobacco or food, it cannot meet the market requirements. …
Number of citations: 2 onlinelibrary.wiley.com
GH Hansen, RM Henriksen, FS Kamounah, T Lund… - Electrochimica …, 2005 - Elsevier
The electrochemical oxidation of 2,4-dimethyl-3-ethylpyrrole in acetonitrile has been studied using cyclic voltammetry, constant current coulometry, preparative electrolyses and ab initio …
Number of citations: 12 www.sciencedirect.com
V Verheyen, A Cruickshank, K Wild, MW Heaven… - Bioresource …, 2011 - Elsevier
Wastewater from a dairy processor is being reused and recycled both within the plant and for irrigation. Flash pyrolysis GC–MS was used to examine nitrogen and phenol containing …
Number of citations: 10 www.sciencedirect.com
H Iwai, M Yamamoto - Analytical Sciences, 2019 - Springer
Colloidal organic matter is an important factor in our understanding of the transport of trace metals by rivers to coastal areas and the characteristics of organic matter in the sediment, …
Number of citations: 3 link.springer.com
H Fang, G Li, G Mao, Z Xi - Chemistry–A European Journal, 2004 - Wiley Online Library
4‐Dilithiobutadiene derivatives 1, 1,4‐bis(bromomagnesio)butadiene derivatives 2 and metallacyclic (1,3‐butadiene‐1,4‐diyl)magnesium reagents 3 were prepared and their reactions …
Y Chen, C Wang, W Lu, Z Yang - Bioresource technology, 2010 - Elsevier
Hydrocarbon oil was obtained by co-deoxy-liquefaction of biomass and vegetable oil in the work. Results showed the weight ratio of biomass to vegetable oil exerted a great effect on …
Number of citations: 60 www.sciencedirect.com
Q Chaudhry, J Cotterill, R Watkins - Acrylamide and Other …, 2006 - books.google.com
There has been a strong move in recent years to search for non-animal alternatives to testing chemical toxicity in vertebrates. The main drivers behind this move have been the need for …
Number of citations: 0 books.google.com
RHE Schirmacher, D Rösch, F Thomas - Tetrahedron, 2021 - Elsevier
An additive-free synthesis of challenging N-substituted aryl pyrroles from the often poorly soluble corresponding 1,4-diketones by means of the Paal-Knorr pyrrole synthesis is reported, …
Number of citations: 12 www.sciencedirect.com
SC Moldoveanu - Techniques and Instrumentation in Analytical …, 2010 - Elsevier
Publisher Summary This chapter discusses the chemistry of the pyrolytic process. The most common types of reactions encountered in pyrolysis are presented and classified. The …
Number of citations: 6 www.sciencedirect.com

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